3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a pyrimidinyl-piperidine moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the Pyrimidinyl-Piperidine Moiety: The pyrimidinyl-piperidine moiety is synthesized separately, usually starting from 4-methyl-6-chloropyrimidine. This intermediate is reacted with piperidine to form the desired pyrimidinyl-piperidine structure.
Coupling Reaction: The final step involves coupling the benzamide core with the pyrimidinyl-piperidine moiety. This is typically achieved through a nucleophilic substitution reaction, where the amine group on the pyrimidinyl-piperidine attacks the carbonyl carbon of the benzamide, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
This compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets could make it a candidate for treating diseases where these targets are implicated.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide likely involves binding to specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrimidinyl-piperidine moiety may facilitate interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
4-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide: Similar structure but with one less methoxy group.
Uniqueness
The presence of two methoxy groups on the benzene ring and the specific positioning of the pyrimidinyl-piperidine moiety make 3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C25H29N5O3/c1-17-15-23(30-13-5-4-6-14-30)29-25(26-17)28-20-10-8-19(9-11-20)27-24(31)18-7-12-21(32-2)22(16-18)33-3/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,27,31)(H,26,28,29) |
InChI Key |
IZOGGKPHIMIZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4 |
Origin of Product |
United States |
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